molecular formula C11H12ClN3 B1519175 3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole CAS No. 1087792-43-5

3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole

Cat. No.: B1519175
CAS No.: 1087792-43-5
M. Wt: 221.68 g/mol
InChI Key: LNJVYAJPRZHFJW-UHFFFAOYSA-N
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Description

3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

Research has shown that 1,2,3-triazole derivatives exhibit significant antifungal properties. For example, a study on the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols demonstrated promising antifungal activity against different Candida species, highlighting the potential of triazole derivatives in developing new antifungal agents (R. Lima-Neto et al., 2012).

Corrosion Inhibition

Triazole derivatives have also been explored for their corrosion inhibition properties. A study found that 4H-triazole derivatives effectively protected mild steel surfaces from corrosion in hydrochloric acid, indicating their potential as corrosion inhibitors (F. Bentiss et al., 2007).

Polymorphism and Crystal Engineering

The study of polymorphism and isostructurality in biologically active triazole derivatives reveals insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for the design of pharmaceutical compounds (L. Mazur et al., 2017).

Luminescent Materials

Triazole compounds have been synthesized and characterized for their potential as luminescent materials. A study on luminescent rhenium tricarbonyl complexes with 1,2,3-triazole ligands demonstrated the complexes' emission properties, suggesting applications in lighting and display technologies (Baljinder S. Uppal et al., 2011).

Antimicrobial Properties

Newly synthesized thiazole derivatives of triazoles have shown strong antifungal and antibacterial activity against several pathogens, underscoring the potential of triazole derivatives in developing new antimicrobial treatments (G. Turan-Zitouni et al., 2005).

Properties

IUPAC Name

3-chloro-5-phenyl-4-propan-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8(2)15-10(13-14-11(15)12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJVYAJPRZHFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212925
Record name 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-43-5
Record name 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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